molecular formula C6H4ClN3 B581714 5-Chloroimidazo[1,2-C]pyrimidine CAS No. 1208086-02-5

5-Chloroimidazo[1,2-C]pyrimidine

Cat. No.: B581714
CAS No.: 1208086-02-5
M. Wt: 153.569
InChI Key: OJBUAPPCTMEOSX-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-C]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the desired product . Another approach involves the use of organometallic reagents such as Grignard reagents for nucleophilic additions to the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-C]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the imidazole or pyrimidine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroimidazo[1,2-C]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

IUPAC Name

5-chloroimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBUAPPCTMEOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680988
Record name 5-Chloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208086-02-5
Record name 5-Chloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloroimidazo[1,2-c]pyrimidine
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